molecular formula C37H45FN4O8S B11931144 VHL Ligand-Linker Conjugates 15

VHL Ligand-Linker Conjugates 15

Cat. No.: B11931144
M. Wt: 724.8 g/mol
InChI Key: WBMXUVVXKXJJQS-PNBNRWGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VHL Ligand-Linker Conjugates 15 is a bifunctional compound designed for proteolysis-targeting chimeras (PROTACs). It combines a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand with a flexible linker, enabling the recruitment of VHL to ubiquitinate and degrade target proteins. This conjugate is optimized for stability and binding affinity, with yields of 64–98% reported in amide coupling reactions using EDC/HOBt .

Chemical Reactions Analysis

Scientific Research Applications

Applications in Biomedical Research

VHL Ligand-Linker Conjugates 15 have several notable applications in biomedical research:

  • Targeted Protein Degradation : By designing PROTACs that utilize this compound, researchers can selectively degrade proteins implicated in diseases. For instance, studies have shown that these conjugates can effectively target hypoxia-inducible factors, which play a crucial role in cancer progression and response to oxygen levels .
  • Therapeutic Development : The ability to degrade specific proteins opens avenues for developing targeted therapies. For example, researchers have utilized VHL-based PROTACs to degrade oncogenic proteins that contribute to tumor growth and survival .
  • Chemical Biology Research : These conjugates serve as valuable tools for probing cellular pathways and understanding disease mechanisms. By selectively degrading proteins involved in signaling pathways, scientists can gain insights into their roles in health and disease .

Comparative Analysis of VHL Ligand-Linker Conjugates

The following table compares this compound with other similar compounds used in PROTAC technology:

Compound NameKey FeaturesUnique Aspects
cIAP1 Ligand-Linker Conjugates 15Targets cIAP1 for apoptosis modulationSpecificity for cIAP1 involved in cell survival
MDM2 Ligand-Linker ConjugatesTargets MDM2 for p53 degradationFocus on cancer therapeutics through p53 pathway
VHL Ligand-Linker ConjugatesUtilizes VHL for hypoxia-inducible factor degradationInvolvement in oxygen-sensing mechanisms

This comparison highlights the versatility and unique targeting capabilities of this compound within the broader context of targeted protein degradation strategies .

Case Studies

Several case studies demonstrate the efficacy and potential of this compound:

  • VHL-CRBN Heterodimerizing PROTACs : Research has shown that bifunctional PROTACs can induce degradation of both CRBN and VHL E3 ligases. These compounds demonstrated preferential degradation of CRBN over VHL, showcasing their potential for dual-targeting strategies .
  • Optimized Linkers : Studies investigating different linker chemistries have revealed that linkers significantly impact PROTAC efficacy. For instance, PEG-based linkers were found to enhance cellular permeability and degradation efficiency compared to traditional linkers .
  • Therapeutic Applications : Clinical trials involving PROTACs based on VHL Ligand-Linker Conjugates have shown promising results in targeting proteins associated with various cancers, demonstrating their potential as effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar VHL Conjugates

VHL Ligand-Linker Conjugates 17

  • Structure : Shares the VHL ligand but incorporates a longer PEG-based linker.
  • Degradation Efficiency : Used in synthesizing ARD-266, a potent androgen receptor (AR) degrader. However, VHL-15 demonstrates superior activity in c-Met-driven models due to its shorter linker .
  • Synthesis : Both use amide coupling, but Conjugate 17 requires additional PEGylation steps, reducing overall yield (70–90% vs. 80–98% for VHL-15) .

(S,R,S)-AHPC-PEG4-NH2 Hydrochloride (VHL-4)

  • Linker Design : Features a 4-unit PEG spacer, enhancing solubility but reducing cellular permeability compared to VHL-15’s compact linker.
  • Binding Affinity : VHL-15 exhibits a 1.02 availability index (live/permeabilized cells), outperforming VHL-4 (2.02) in membrane penetration .
  • Applications : VHL-4 is used in fluorescent dye conjugates, whereas VHL-15 prioritizes target degradation .

VHL Ligand-Linker Conjugates 11

  • Linker Chemistry: Contains a (C3-PEG)2-C6-Cl linker for HaloTag7 degradation. While effective in GFP-HaloTag7 systems, VHL-15’s non-PEGylated linker shows broader applicability in native protein degradation .

Comparison with Functionally Similar E3 Ligand-Linker Conjugates

cIAP1 Ligand-Linker Conjugates 5

  • Target : cIAP1 E3 ligase (vs. VHL).
  • Degradation Mechanism : Induces apoptosis via caspase activation, contrasting with VHL-15’s ubiquitin-proteasome system (UPS) pathway.
  • Yield : Lower synthesis efficiency (36% for ester bonds vs. 80–98% for VHL-15 amide bonds) .

CRBN Ligand-Linker Conjugates (e.g., Lenalidomide-I)

  • Ligand Specificity : Targets cereblon (CRBN), degrading IKZF1/3 in hematologic cancers.
  • Linker Flexibility : CRBN conjugates often use PEG or alkyl linkers, whereas VHL-15’s rigid linker enhances ternary complex formation .
  • Potency : VHL-15 shows higher selectivity for solid tumors (e.g., HCC1954), while CRBN ligands excel in myeloma .

Structure-Activity Relationship (SAR) Insights

Parameter VHL-15 VHL-17 CRBN Conjugates
Linker Length Short (optimal for c-Met) Long (PEG-based) Variable
Yield 80–98% (amide coupling) 70–90% 62–81%
Degradation Specificity c-Met, AR AR IKZF1/3
Permeability 1.02 availability index 2.02 Moderate
  • Linker Composition : Replacement of oxygen with methylene in VHL-15 improves degradation activity compared to oxygen-rich linkers (e.g., VHL-23 vs. VHL-24) .
  • Attachment Site: Linker attachment to the phenolic group of the VHL ligand in VHL-15 preserves binding geometry, unlike alternative sites that reduce degradation efficiency .

Degradation Efficiency and Selectivity

  • c-Met Inhibition : VHL-15a–c (IC₅₀ = 12–18 nM) outperform aliphatic-linker analogs (e.g., 15d, IC₅₀ = 45 nM) in HCC1954 cells .
  • Isoform Selectivity : VHL-15 avoids off-target effects seen in CRBN-VHL heterobifunctional degraders (e.g., CRBN-6-4-5-5-VHL), which preferentially degrade CRBN over VHL .

Biological Activity

VHL (von Hippel-Lindau) Ligand-Linker Conjugates 15 represent a significant advancement in the field of targeted protein degradation, particularly through their application in PROTAC (Proteolysis Targeting Chimeras) technology. These compounds are designed to exploit the ubiquitin-proteasome system (UPS) by recruiting target proteins for degradation via E3 ligases, specifically VHL. This article delves into the biological activity of these conjugates, supported by detailed research findings, data tables, and case studies.

Overview of VHL Ligand-Linker Conjugates

VHL is an E3 ubiquitin ligase that plays a crucial role in the regulation of protein stability and degradation. The VHL Ligand-Linker Conjugates 15 are bifunctional molecules that consist of a ligand for VHL and a linker that connects to a target protein ligand. This design allows for the selective ubiquitination and subsequent proteasomal degradation of target proteins, which is particularly useful in therapeutic contexts such as cancer treatment.

The mechanism by which VHL Ligand-Linker Conjugates operate involves several key steps:

  • Binding : The VHL ligand binds to the VHL E3 ligase.
  • Recruitment : The linker facilitates the recruitment of the target protein to the VHL complex.
  • Ubiquitination : The target protein is tagged with ubiquitin molecules.
  • Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This mechanism enables the selective targeting of proteins that are often considered "undruggable," thus expanding therapeutic possibilities.

Research Findings

Recent studies have highlighted the effectiveness and versatility of this compound in various biological contexts:

  • Binding Affinity : Compounds like VH032 demonstrate high binding affinity for VHL with a dissociation constant (Kd) of approximately 185 nM, indicating strong interactions necessary for effective PROTAC development .
  • Degradation Efficiency : In cellular assays, certain PROTACs derived from these conjugates have shown potent degradation capabilities, with some achieving degradation concentrations (DC50) below 10 nM .

Data Tables

The following table summarizes key characteristics and findings related to various VHL Ligand-Linker Conjugates:

Compound NameBinding Affinity (Kd)DC50 (nM)Target ProteinApplication
VH032185 nM<10HIF-1αCancer
CM11N/A200VHLDegradation
CC15aN/AN/ACRBNDegradation

Case Studies

  • Targeting Hypoxia-Inducible Factors (HIFs) :
    • A study demonstrated that VHL Ligand-Linker Conjugates effectively targeted HIF-1α for degradation, which is crucial in cancer metabolism under hypoxic conditions . This approach has potential implications for treating tumors that adapt to low oxygen environments.
  • Dual E3 Ligase Targeting :
    • Research involving hetero-bifunctional PROTACs showed that compounds could simultaneously engage VHL and CRBN E3 ligases, leading to preferential degradation of one ligase over another. This strategy highlights the flexibility and potential for combinatorial approaches in targeted therapy .

Q & A

Basic Research Questions

Q. What is the structural and functional role of VHL Ligand-Linker Conjugates 15 in PROTAC design?

this compound consist of a VHL ligand (targeting the E3 ubiquitin ligase) covalently linked to a PROTAC linker. The conjugate enables the formation of a ternary complex between the target protein, VHL, and the PROTAC, facilitating ubiquitination and proteasomal degradation of the target. Key parameters influencing efficacy include linker length, solubility, and ternary complex stability .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis typically employs solid-phase peptide chemistry with orthogonal protecting groups for the ligand and linker. Purification involves reverse-phase HPLC under gradient elution conditions, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) validation. Partner sites with expertise in linker chemistry and ligand synthesis are critical for optimizing yield and purity .

Q. How do structural parameters of the linker influence PROTAC activity?

Linker length, flexibility, and hydrophilicity directly affect ternary complex formation and degradation efficiency. For example, shorter linkers may restrict conformational flexibility, while longer linkers could reduce cellular permeability. Empirical optimization using biophysical assays (e.g., surface plasmon resonance) and cellular degradation assays is necessary .

Advanced Research Questions

Q. How can researchers validate PROTACs derived from this compound in complex biological systems?

Validation requires a multi-tiered approach:

  • In vitro : Quantify target protein degradation via Western blot or immunofluorescence in cell lines expressing endogenous VHL and the protein of interest (POI).
  • Biophysical assays : Measure binding kinetics (e.g., KdK_d, IC50IC_{50}) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • In vivo : Assess pharmacokinetics (PK) and tissue distribution via LC-MS/MS and mass spectrometry imaging (MSI) .

Q. How can discrepancies between computational predictions and experimental PROTAC efficacy be resolved?

Virtual screening hits (e.g., from pharmacophore modeling) must be experimentally validated using SPR/ITC to confirm binding. If discrepancies persist, evaluate cellular uptake (e.g., via fluorescently labeled PROTACs) or adjust linker chemistry to improve solubility and ternary complex stability .

Q. What strategies address tissue-specific disposition challenges of PROTACs using this compound?

Advanced MSI techniques enable spatial quantification of conjugate distribution in tissues. For example, matrix-assisted laser desorption/ionization (MALDI)-MSI can map PROTAC accumulation in tumor vs. normal tissues, guiding linker modifications to enhance target engagement .

Q. How does linker length optimization impact ternary complex stability?

Systematic screening of linker lengths (e.g., polyethylene glycol [PEG] spacers) combined with cryo-electron microscopy (cryo-EM) or X-ray crystallography can reveal optimal distances for VHL-POI interactions. For instance, a 12-atom linker may maximize degradation efficiency by balancing flexibility and proximity .

Q. Which in vitro models best predict in vivo PROTAC efficacy for VHL-based conjugates?

Use cell lines with endogenous VHL expression and CRISPR-engineered POI knockouts to isolate degradation mechanisms. Co-culture systems (e.g., stromal and tumor cells) can mimic tissue-specific microenvironments, while 3D organoids provide insights into penetration and efficacy .

Q. Data Contradiction and Analysis

Q. How should conflicting data on PROTAC degradation kinetics be interpreted?

Variability may arise from cell-specific VHL expression levels or POI post-translational modifications. Normalize degradation rates to VHL abundance (via qPCR or flow cytometry) and perform dose-response assays across multiple cell lines to identify context-dependent effects .

Q. What analytical frameworks reconcile differences in PROTAC efficacy across studies?

Meta-analyses should account for experimental variables such as:

  • Assay sensitivity (e.g., Western blot vs. proximity ligation assays).
  • Cell culture conditions (e.g., hypoxia, serum concentration).
  • Linker batch variability (e.g., purity, stereochemical consistency).
    Standardized reporting of these parameters is critical for cross-study comparisons .

Properties

Molecular Formula

C37H45FN4O8S

Molecular Weight

724.8 g/mol

IUPAC Name

(2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C37H45FN4O8S/c1-22-30(51-21-40-22)24-5-6-25(29(17-24)48-14-13-47-27-9-7-23(8-10-27)34-49-15-16-50-34)19-39-32(44)28-18-26(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)11-12-37/h5-10,17,21,26,28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t26-,28+,31-/m1/s1

InChI Key

WBMXUVVXKXJJQS-PNBNRWGDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.